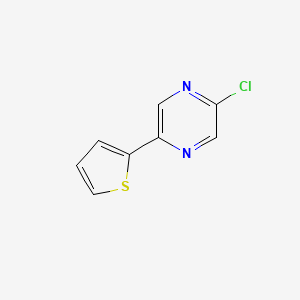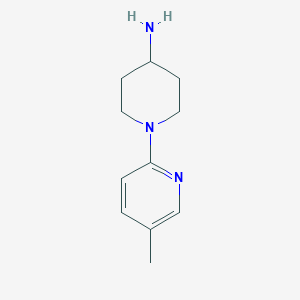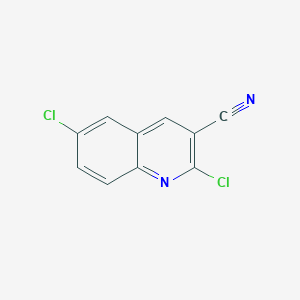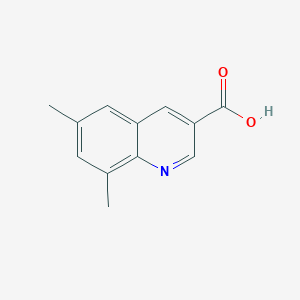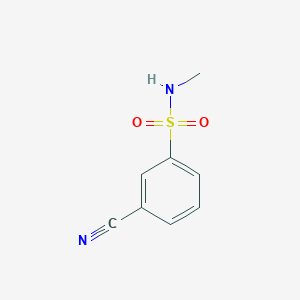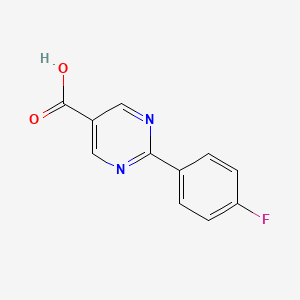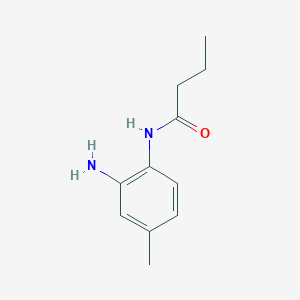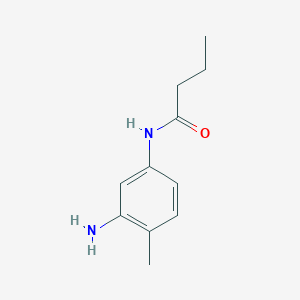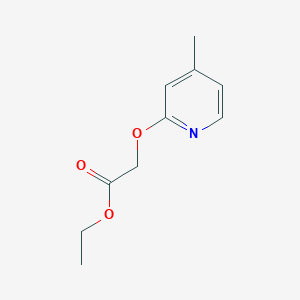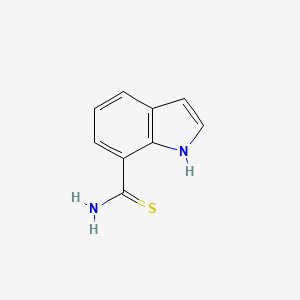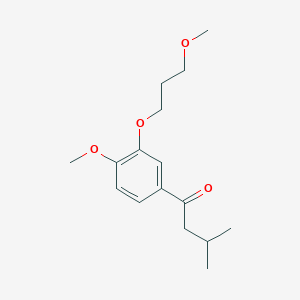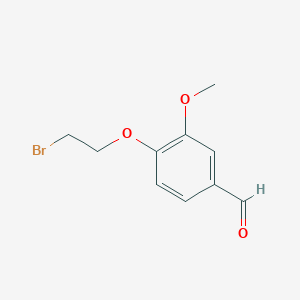
4-(2-Bromoethoxy)-3-methoxybenzaldehyde
Übersicht
Beschreibung
“4-(2-Bromoethoxy)benzaldehyde” is a chemical compound with the molecular formula C9H9BrO2 . It’s a solid substance with a molecular weight of 229.07 .
Synthesis Analysis
One method to synthesize a similar compound involves refluxing orthophenylenediamine, O-(2-bromoethoxy)benzaldehyde, and triethylamine in absolute ethanol .
Molecular Structure Analysis
The crystal structure of a similar compound, (4-(2-bromoethoxy)-phenyl)(phenyl)methanone, has been studied . The molecular structure of “4-(2-Bromoethoxy)benzaldehyde” is shown in various databases .
Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Bromoethoxy)-3-methoxybenzaldehyde” are not available, bromoethoxy compounds are generally good leaving groups for nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
“4-(2-Bromoethoxy)benzaldehyde” is a solid substance with a melting point of 61 - 64°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activities
- Synthesis of Chalcone Derivatives : The synthesis of halogenated vanillin derivatives, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, and their evaluation for antioxidant activities have been explored. These compounds were synthesized through various chemical reactions and tested using the DPPH method, showing significant antioxidant potential (Rijal, Haryadi, & Anwar, 2022).
Synthesis of Derivatives
- Synthesis of 4-Benzyloxy-2-Methoxybenzaldehyde : This compound was synthesized from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack reactions. The process achieved an overall yield of 82.26% under optimized conditions (Lu Yong-zhong, 2011).
Anti-Asthmatic Activity
- Effects on Asthmatic Responses : Phenolic compounds derived from the roots of Gastrodia elata, including 4-hydroxy-3-methoxybenzaldehyde, showed significant anti-asthmatic activities. These compounds were found to inhibit specific airway resistance and reduce inflammation-related markers in guinea pigs with IgE-mediated asthma (Jang, Lee, & Kim, 2010).
Structural and Spectroscopic Characterizations
- Characterization of Schiff Bases : Schiff base compounds derived from benzyloxybenzaldehyde derivatives, including 4-hydroxy-3-methoxybenzaldehyde, were synthesized and characterized. These compounds exhibited potential metal ion binding properties, as determined by spectroscopic methods (Güler, Hayvalı, Dal, & Hökelek, 2012).
Molecular Docking and Interaction Studies
- Molecular Docking Investigations : A study on 4-methoxybenzaldehyde explored its electronic properties and molecular docking behaviors. The investigation highlighted the compound's potential inhibitory activity on tyrosinase, an enzyme associated with melanin production (Ghalla, Issaoui, Bardak, & Atac, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-bromoethoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSWCDPTQADMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582087 | |
| Record name | 4-(2-Bromoethoxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethoxy)-3-methoxybenzaldehyde | |
CAS RN |
99070-23-2 | |
| Record name | 4-(2-Bromoethoxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


